molecular formula C27H34N4O6 B13146244 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide CAS No. 847780-50-1

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide

Katalognummer: B13146244
CAS-Nummer: 847780-50-1
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: MBUCXYDROSPNMR-GMWOSMDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group to expose the amino group for the next coupling reaction. Each subsequent amino acid is added in a similar manner, with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitating the formation of peptide bonds. After the desired peptide sequence is assembled, the peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high throughput and consistency. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide can undergo various chemical reactions, including:

    Deprotection Reactions: The removal of the Fmoc group using a base such as piperidine.

    Oxidation and Reduction: The peptide may undergo oxidation or reduction reactions depending on the presence of specific functional groups.

    Substitution Reactions: The peptide can participate in substitution reactions where specific amino acid residues are replaced with others.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC and HOBt in DMF are used for peptide bond formation.

    Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include the deprotected peptide, oxidized or reduced peptide derivatives, and substituted peptide analogs.

Wissenschaftliche Forschungsanwendungen

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthesis protocols.

    Biology: Investigated for its potential role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of peptide bonds and the subsequent modulation of biological pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the correct assembly of the peptide sequence.

Vergleich Mit ähnlichen Verbindungen

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide can be compared with other Fmoc-protected peptides, such as:

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-glycyl-L-leucinamide
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-valinamide

These compounds share similar structural features but differ in their amino acid sequences, which can influence their chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

847780-50-1

Molekularformel

C27H34N4O6

Molekulargewicht

510.6 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C27H34N4O6/c1-15(2)12-22(24(28)33)30-26(35)23(13-32)31-25(34)16(3)29-27(36)37-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,15-16,21-23,32H,12-14H2,1-3H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,34)/t16-,22-,23-/m0/s1

InChI-Schlüssel

MBUCXYDROSPNMR-GMWOSMDTSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Kanonische SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.